![molecular formula C19H13ClF3N3O4 B2737466 Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate CAS No. 339106-87-5](/img/structure/B2737466.png)
Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate is a useful research compound. Its molecular formula is C19H13ClF3N3O4 and its molecular weight is 439.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14ClF3N4O5
- Molecular Weight : 446.77 g/mol
- CAS Number : 337920-12-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : It appears to modulate key signaling pathways such as the MAPK/ERK pathway, leading to reduced tumor growth.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Efficacy Analysis :
-
Synergistic Effects :
- A recent investigation explored the synergistic effects of this compound when combined with standard antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria, suggesting a promising avenue for overcoming antibiotic resistance .
科学研究应用
Enzyme Inhibition
This compound is known for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various drugs and xenobiotics. By inhibiting these enzymes, Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate can alter metabolic pathways, potentially enhancing the efficacy of co-administered drugs or reducing adverse effects associated with their metabolism.
Anticancer Potential
Recent studies have indicated that compounds with structural similarities to this compound exhibit anticancer properties. Molecular docking studies suggest that it may interact with targets involved in cancer cell proliferation and survival pathways, making it a candidate for further research as a potential anticancer agent .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through in silico studies, suggesting that it may act as a selective inhibitor of inflammatory mediators such as lipoxygenases. This property could be beneficial in treating conditions characterized by excessive inflammation, including arthritis and other autoimmune diseases .
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer potential of similar compounds through molecular docking techniques. The findings highlighted strong binding affinities to cancer-related targets, suggesting that derivatives of this compound could be optimized for improved therapeutic effects against various cancer types .
Case Study 2: Enzyme Interaction
Research focusing on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition rates, indicating its potential role in drug-drug interactions and metabolic modulation. This study emphasized the need for further investigation into its pharmacokinetic properties and safety profiles when used alongside other medications .
属性
IUPAC Name |
ethyl (E)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-3-cyano-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O4/c1-2-29-18(28)16(27)11(8-24)9-25-13-3-5-14(6-4-13)30-17-15(20)7-12(10-26-17)19(21,22)23/h3-7,9-10,25H,2H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBHYAFHKXXTBY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。